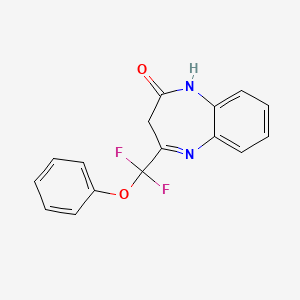
2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- is a derivative of the benzodiazepine family, known for its significant applications in various fields such as bioimaging, sensing, and optoelectronics . This compound is particularly noted for its photoluminescent properties, making it a valuable tool in scientific research.
Preparation Methods
The synthesis of 2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- involves several steps. One common method includes the reaction of a benzodiazepine precursor with a difluorophenoxymethyl reagent under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- involves its interaction with specific molecular targets and pathways. Upon photoexcitation, the compound undergoes an ultrafast excited-state intramolecular proton transfer process, leading to various photophysical changes . These changes enable the compound to act as a fluorogenic probe, making it useful in detecting specific biological molecules .
Comparison with Similar Compounds
Compared to other benzodiazepine derivatives, 2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- stands out due to its unique photoluminescent properties and its ability to act as a fluorogenic probe . Similar compounds include:
3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one: Known for its anticancer properties.
1-Ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: Noted for its unique structural features and biological activities.
Properties
CAS No. |
823829-15-8 |
|---|---|
Molecular Formula |
C16H12F2N2O2 |
Molecular Weight |
302.27 g/mol |
IUPAC Name |
4-[difluoro(phenoxy)methyl]-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12F2N2O2/c17-16(18,22-11-6-2-1-3-7-11)14-10-15(21)20-13-9-5-4-8-12(13)19-14/h1-9H,10H2,(H,20,21) |
InChI Key |
JKKRZIOKMCZXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C(OC3=CC=CC=C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)
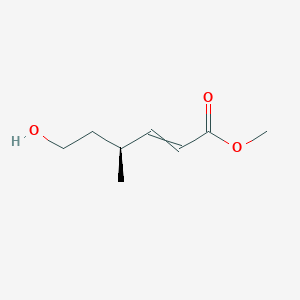

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)
![3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14223783.png)
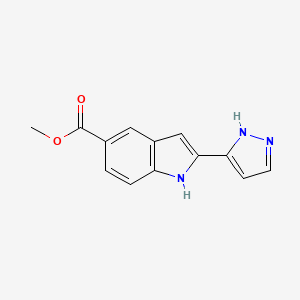
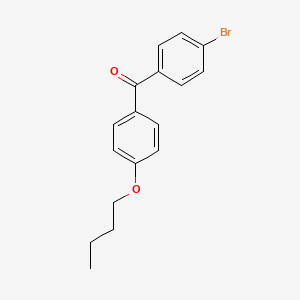
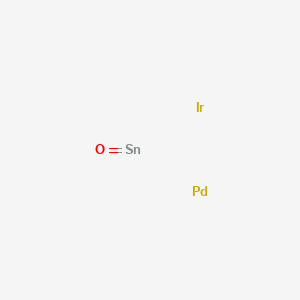
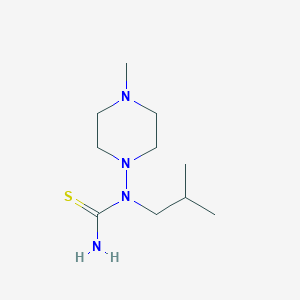
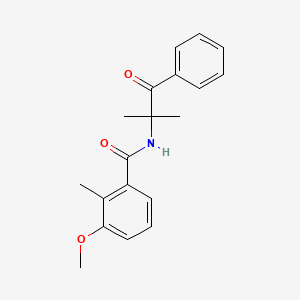
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
